molecular formula C21H21N3O4S B10886257 1-(Naphthalen-2-ylsulfonyl)-4-(3-nitrobenzyl)piperazine

1-(Naphthalen-2-ylsulfonyl)-4-(3-nitrobenzyl)piperazine

Cat. No.: B10886257
M. Wt: 411.5 g/mol
InChI Key: SOIPEJOKTIENQA-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-ylsulfonyl)-4-(3-nitrobenzyl)piperazine is a synthetic piperazine derivative characterized by a naphthalene sulfonyl group at position 1 and a 3-nitrobenzyl substituent at position 4 of the piperazine ring.

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-[(3-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C21H21N3O4S/c25-24(26)20-7-3-4-17(14-20)16-22-10-12-23(13-11-22)29(27,28)21-9-8-18-5-1-2-6-19(18)15-21/h1-9,14-15H,10-13,16H2

InChI Key

SOIPEJOKTIENQA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-NAPHTHYLSULFONYL)-4-(3-NITROBENZYL)PIPERAZINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Naphthylsulfonyl Group: This can be achieved by sulfonation of naphthalene using reagents like sulfur trioxide or chlorosulfonic acid.

    Attachment to Piperazine: The naphthylsulfonyl chloride can then react with piperazine under basic conditions to form the naphthylsulfonyl-piperazine intermediate.

    Introduction of the Nitrobenzyl Group: The final step involves the alkylation of the intermediate with 3-nitrobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-NAPHTHYLSULFONYL)-4-(3-NITROBENZYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles like amines or thiols.

    Hydrolysis: Strong acids or bases like hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 1-(2-Aminonaphthyl)-4-(3-nitrobenzyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Naphthylsulfonic acid and piperazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe due to its unique structural features.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the synthesis of advanced materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-NAPHTHYLSULFONYL)-4-(3-NITROBENZYL)PIPERAZINE would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Analogues and Substituent Effects

Piperazine derivatives with variations in substituents exhibit distinct physicochemical and biological profiles. Key comparisons include:

Compound Name Substituent at Position 1 Substituent at Position 4 Key Features Reference
1-(Naphthalen-2-ylsulfonyl)-4-(3-nitrobenzyl)piperazine Naphthalene-2-sulfonyl 3-Nitrobenzyl High lipophilicity; potential for enzyme/receptor binding via sulfonyl and nitro groups
1-(2-Bromobenzyl)-4-(3-nitrobenzyl)piperazine 2-Bromobenzyl 3-Nitrobenzyl Bromine enhances steric bulk; moderate cytotoxicity in cancer cell lines (IC₅₀: 15–30 µM)
1-(4-Fluorophenyl)-4-(3-nitrobenzyl)piperazine 4-Fluorophenyl 3-Nitrobenzyl Fluorine improves metabolic stability; tested for oral bioavailability (97% yield in synthesis)
1-(3-Nitrobenzyl)-4-(5-nitrothiophen-2-yl-thiadiazol-2-yl)piperazine 5-Nitrothiophen-2-yl-thiadiazolyl 3-Nitrobenzyl Thiadiazole ring enhances planarity; moderate antitumor activity (33% yield in synthesis)
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine 2-Fluorobenzoyl 4-Nitrobenzyl Benzoyl group increases rigidity; potential CNS activity (unpublished docking data)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, sulfonyl) improve binding to hydrophobic pockets in enzymes or receptors .
  • Bulkier substituents (e.g., naphthalene sulfonyl, bromobenzyl) reduce solubility but enhance target affinity through van der Waals interactions .
Cytotoxicity and Anticancer Potential
  • 1-(4-Chlorobenzhydryl)piperazine derivatives (e.g., compound 5a ) demonstrated IC₅₀ values of 0.5–5 µM against liver (HepG2), breast (MCF7), and colon (HCT-116) cancer cell lines .
  • 1-(3-Nitrobenzyl)-4-(thiadiazolyl)piperazine (compound 6b ) showed 81% inhibition of solid tumors at 50 µM, linked to DNA intercalation .
  • 1-(2-Bromobenzyl)-4-(3-nitrobenzyl)piperazine exhibited moderate activity (IC₅₀: ~20 µM) but higher selectivity for leukemia cells .

Comparison : The naphthalene sulfonyl group in the target compound may enhance cytotoxicity compared to smaller substituents, but this requires experimental validation.

Enzyme Inhibition and Receptor Binding
  • Piperazine derivatives with sulfonyl groups (e.g., 1-(phenylsulfonyl)-4-indole-piperazine) inhibited BACE1 (IC₅₀: 19–22 mM), critical in Alzheimer’s disease .
  • 1-(2-Methoxyphenyl)piperazine derivatives showed high dopamine D2 receptor affinity (Ki: <10 nM), attributed to methoxy group interactions .

Biological Activity

1-(Naphthalen-2-ylsulfonyl)-4-(3-nitrobenzyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

The compound's molecular formula is C27H26N2O3SC_{27}H_{26}N_{2}O_{3}S with a molecular weight of 458.6 g/mol. The IUPAC name is 1-naphthalen-2-ylsulfonyl-4-[(3-nitrophenyl)methyl]piperazine. Its structural characteristics contribute to its biological activity, particularly the presence of the naphthalenesulfonyl and nitrobenzyl groups.

Property Value
Molecular FormulaC27H26N2O3S
Molecular Weight458.6 g/mol
IUPAC Name1-naphthalen-2-ylsulfonyl-4-[(3-nitrophenyl)methyl]piperazine
InChI KeyNVNXVQNYHVDCPY-UHFFFAOYSA-N

Synthesis

The synthesis of 1-(Naphthalen-2-ylsulfonyl)-4-(3-nitrobenzyl)piperazine typically involves multi-step organic reactions:

  • Formation of the Piperazine Core : Cyclization of ethylenediamine with dihaloalkanes forms the piperazine ring.
  • Introduction of the Naphthylsulfonyl Group : Sulfonylation using 2-naphthalenesulfonyl chloride under basic conditions.
  • Attachment of the Nitrobenzyl Group : Alkylation with 3-nitrobenzyl chloride in the presence of a base.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonyl and nitro groups may facilitate binding through hydrogen bonding and electrostatic interactions, influencing cellular pathways and potentially leading to therapeutic effects.

Antimicrobial Properties

Research has demonstrated that compounds similar to 1-(Naphthalen-2-ylsulfonyl)-4-(3-nitrobenzyl)piperazine exhibit significant antimicrobial activity. For instance, derivatives containing naphthalene moieties have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Studies indicate that piperazine derivatives can inhibit cancer cell proliferation. For example, piperazine-containing compounds have been shown to induce apoptosis in leukemia cells by triggering necroptosis pathways . This suggests that 1-(Naphthalen-2-ylsulfonyl)-4-(3-nitrobenzyl)piperazine may have similar anticancer properties worth exploring.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various naphthalene derivatives, it was found that compounds with similar structures exhibited significant antimicrobial activity against multi-drug resistant strains. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis .

Case Study 2: Anticancer Mechanism

A series of experiments demonstrated that piperazine derivatives could effectively inhibit tumor growth in vitro and in vivo models. The compounds were observed to modulate key signaling pathways involved in cell survival and proliferation .

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